(4R)-4-Hydroxydecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Hydroxydecanedioic acid is an organic compound with the molecular formula C10H18O5. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxydecanedioic acid can be achieved through several methods. One common approach involves the oxidation of decanedioic acid derivatives. For instance, the hydroxylation of decanedioic acid using specific oxidizing agents under controlled conditions can yield this compound. The reaction typically requires a catalyst and precise temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. The fermentation process is optimized to maximize yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxydecanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketodecanedioic acid or 4-carboxydecanedioic acid.
Reduction: Formation of 4-hydroxydecanol.
Substitution: Formation of 4-chlorodecanedioic acid or 4-bromodecanedioic acid.
Scientific Research Applications
(4R)-4-Hydroxydecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4R)-4-Hydroxydecanedioic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its activity and function within cells.
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybutanoic acid: A shorter chain analog with different physical and chemical properties.
4-Hydroxyhexanoic acid: Another shorter chain analog with distinct reactivity and applications.
Uniqueness
(4R)-4-Hydroxydecanedioic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
667430-57-1 |
---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(4R)-4-hydroxydecanedioic acid |
InChI |
InChI=1S/C10H18O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/t8-/m1/s1 |
InChI Key |
MHSRCUQGLZTKCR-MRVPVSSYSA-N |
Isomeric SMILES |
C(CC[C@H](CCC(=O)O)O)CCC(=O)O |
Canonical SMILES |
C(CCC(CCC(=O)O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.